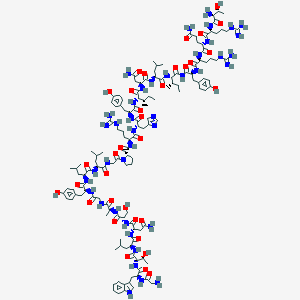
(3S)-3-Methyl-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Methyl-4-oxopentanoic acid, also known as Leucine, is an essential amino acid that plays a vital role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) that make up approximately one-third of muscle protein.
Wirkmechanismus
(3S)-3-Methyl-4-oxopentanoic acid stimulates the mammalian target of rapamycin (mTOR) signaling pathway, which is responsible for regulating protein synthesis and cell growth. This pathway is activated by leucine's interaction with specific receptors in the body, leading to an increase in muscle protein synthesis.
Biochemische Und Physiologische Effekte
(3S)-3-Methyl-4-oxopentanoic acid has been shown to increase muscle protein synthesis, improve muscle mass and strength, and reduce muscle damage and soreness after exercise. It may also have a positive effect on insulin sensitivity, glucose metabolism, and fat oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-Methyl-4-oxopentanoic acid is a widely used supplement in the sports and fitness industry, and its effects have been extensively studied in humans and animals. However, there are limitations to using leucine as a research tool, including the potential for confounding factors such as diet and exercise habits.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of leucine. These include:
1. The potential therapeutic benefits of leucine for conditions such as muscle wasting, type 2 diabetes, and obesity.
2. The effects of leucine supplementation on different populations, such as older adults and individuals with chronic diseases.
3. The optimal dosage and timing of leucine supplementation for maximal muscle protein synthesis and other physiological effects.
4. The potential for leucine to enhance the effects of other supplements or interventions, such as resistance training.
Conclusion
(3S)-3-Methyl-4-oxopentanoic acid is an essential amino acid with a wide range of potential benefits for muscle growth, metabolic health, and disease prevention. Its effects have been extensively studied in humans and animals, and there is promising evidence for its therapeutic potential. Further research is needed to fully understand the mechanisms of action and optimal use of leucine as a nutritional supplement and therapeutic agent.
Synthesemethoden
(3S)-3-Methyl-4-oxopentanoic acid can be synthesized in the body from alpha-ketoglutarate and isoleucine. However, it is also found in many protein-rich foods, such as meat, dairy, and legumes.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Methyl-4-oxopentanoic acid has been extensively studied for its role in muscle protein synthesis and its potential as a nutritional supplement for athletes and individuals looking to build muscle mass. Research has also shown that leucine may have therapeutic benefits for conditions such as type 2 diabetes, obesity, and muscle wasting.
Eigenschaften
CAS-Nummer |
152419-49-3 |
|---|---|
Produktname |
(3S)-3-Methyl-4-oxopentanoic acid |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
(3S)-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
NFIWUVRBASXMGK-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)O)C(=O)C |
SMILES |
CC(CC(=O)O)C(=O)C |
Kanonische SMILES |
CC(CC(=O)O)C(=O)C |
Synonyme |
Pentanoic acid, 3-methyl-4-oxo-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)




![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)

![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
